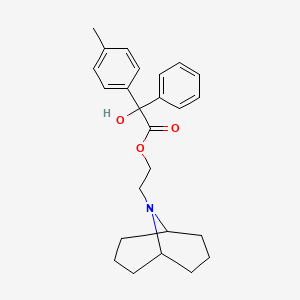![molecular formula C13H9NOS B13736701 (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one CAS No. 1443-75-0](/img/structure/B13736701.png)
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is a heterocyclic compound that features a benzylidene group attached to a thieno[3,2-b]pyrrol-3-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one typically involves the condensation of benzaldehyde with thieno[3,2-b]pyrrol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or thieno[3,2-b]pyrrol-3-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thieno[3,2-b]pyrrol-3-one derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole):
Pyridine and Pyrrole Derivatives: Common aromatic heterocycles with similar structural features and reactivity.
Uniqueness
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
1443-75-0 |
|---|---|
Fórmula molecular |
C13H9NOS |
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-2-1-3-5-9)16-10-6-7-14-12(10)13/h1-8,14H/b11-8+ |
Clave InChI |
KQCXLNZGVDLLSJ-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(S2)C=CN3 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)C3=C(S2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)

![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)


![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
